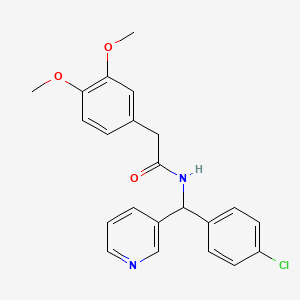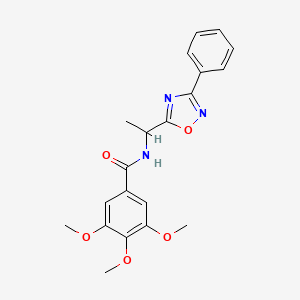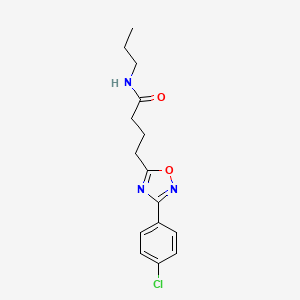
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide, also known as PNB-0408, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide is not fully understood, but it is believed to act by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins. These proteins are known to form aggregates that are toxic to cells and are associated with neurodegenerative diseases. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide can inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are associated with neurodegenerative diseases. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. However, further studies are needed to fully understand the biochemical and physiological effects of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has also shown potential applications in various fields of research, including neurodegenerative diseases and cancer. However, there are also limitations to using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide. One direction is to further investigate its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an anticancer agent. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide. Overall, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Méthodes De Synthèse
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with propylamine to form 4-chlorobenzoyl-N-propylamine. This intermediate product is then reacted with sodium azide and copper (I) iodide to form 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. Finally, this compound is reacted with butyric anhydride to form 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide.
Applications De Recherche Scientifique
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has shown potential applications in various fields of scientific research. It has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has also been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-10-17-13(20)4-3-5-14-18-15(19-21-14)11-6-8-12(16)9-7-11/h6-9H,2-5,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLMKIXILWKZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

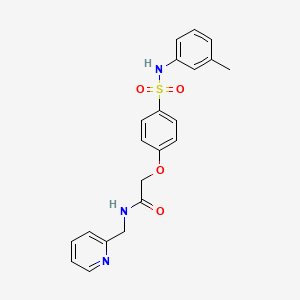

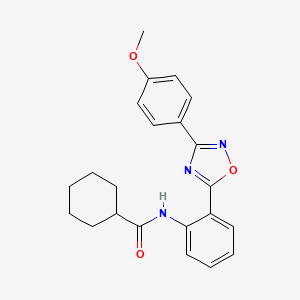

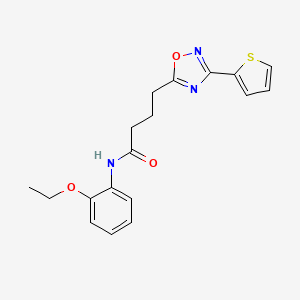


![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)

